![molecular formula C13H10Cl2N4OS B2571961 N-(4,5-dicloro-benzo[d]tiazol-2-il)-1,5-dimetil-1H-pirazol-3-carboxamida CAS No. 1013784-73-0](/img/structure/B2571961.png)
N-(4,5-dicloro-benzo[d]tiazol-2-il)-1,5-dimetil-1H-pirazol-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazoles are heterocyclic organic compounds which have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Actividad Antitumoral y Citotóxica
Los derivados de tiazol han sido ampliamente estudiados por su potencial en el tratamiento del cáncer debido a sus propiedades antitumorales y citotóxicas . El compuesto específico en cuestión podría investigarse por su eficacia contra varias líneas celulares tumorales humanas. La investigación podría centrarse en su mecanismo de acción, posibles objetivos dentro de las células cancerosas y su capacidad para inducir la apoptosis o inhibir la proliferación celular.
Actividad Antibacteriana
Las propiedades antibacterianas de los compuestos de tiazol los convierten en candidatos para el desarrollo de nuevos antibióticos . Este compuesto particular podría probarse contra una gama de bacterias Gram-positivas y Gram-negativas para evaluar su efectividad. Los estudios también podrían explorar su uso en terapias combinadas para mejorar su acción antibacteriana o para superar la resistencia a los antibióticos.
Propiedades Antiinflamatorias
Se sabe que los tiazoles exhiben efectos antiinflamatorios, lo que podría ser beneficioso para el tratamiento de enfermedades inflamatorias crónicas . El impacto del compuesto en los marcadores inflamatorios, su perfil de seguridad y su efectividad en comparación con los medicamentos antiinflamatorios existentes serían temas clave de investigación.
Efectos Neuroprotectores
La investigación sobre los efectos neuroprotectores de los derivados de tiazol podría conducir a avances en el tratamiento de enfermedades neurodegenerativas . Los estudios podrían investigar la capacidad del compuesto para proteger las células neuronales del daño, su potencial para mejorar la función cognitiva y sus mecanismos de acción en el sistema nervioso central.
Actividad Antiesquizofrénica
Algunos derivados de tiazol se han asociado con la actividad antiesquizofrénica . El compuesto podría explorarse como tratamiento para la esquizofrenia y otros trastornos psiquiátricos, centrándose en su eficacia, perfil de efectos secundarios y cómo se compara con los medicamentos antipsicóticos actuales.
Efectos Analgésicos
Las propiedades analgésicas de los tiazoles podrían hacerlos útiles en el manejo del dolor . La investigación podría evaluar la eficacia del compuesto en varios modelos de dolor, su potencial de adicción o dependencia, y su idoneidad para afecciones de dolor crónico.
Mecanismo De Acción
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to have a wide range of interactions with their targets, leading to various changes in cellular functions .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways, including those involved in inflammation, pain sensation, microbial growth, viral replication, fluid balance, nerve signal transmission, and tumor growth .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide.
Result of Action
Thiazole derivatives have been associated with a variety of effects at the molecular and cellular level, including antioxidant activity, pain relief, reduction of inflammation, inhibition of microbial growth, inhibition of viral replication, diuretic effects, prevention of seizures, protection of nerve cells, and inhibition of tumor growth .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, it may interact with enzymes such as kinases and phosphatases, modulating their activity and influencing signal transduction pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation depending on the specific context .
Cellular Effects
The effects of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Additionally, it can modulate cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibition of specific enzymes or modulation of signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage, apoptosis, and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in the levels of metabolites. For example, it may inhibit enzymes involved in glycolysis or the tricarboxylic acid cycle, resulting in altered energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues or organelles can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes. The subcellular localization of this compound can determine its specific biological effects and potential therapeutic applications .
Propiedades
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4OS/c1-6-5-8(18-19(6)2)12(20)17-13-16-11-9(21-13)4-3-7(14)10(11)15/h3-5H,1-2H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOGYTQQFHUTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
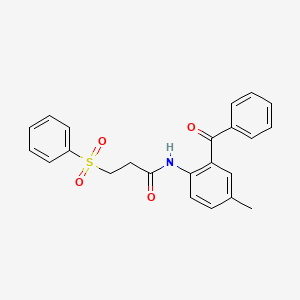
![2-[(4-Bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2571881.png)
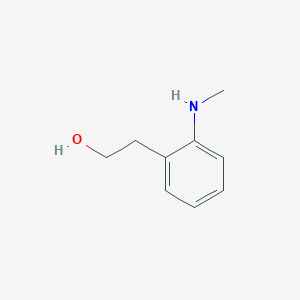
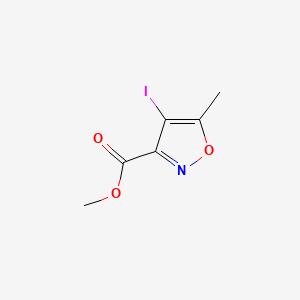
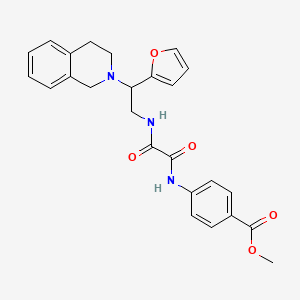
![tert-butyl 4-(4-{N'-[(4-tert-butylphenyl)carbonyloxy]carbamimidoyl}phenyl)piperazine-1-carboxylate](/img/structure/B2571888.png)

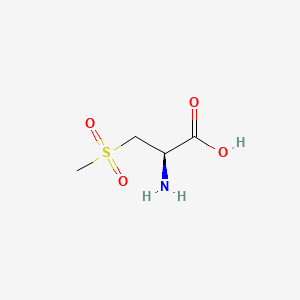

![4-(1-pyrrolidinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B2571894.png)
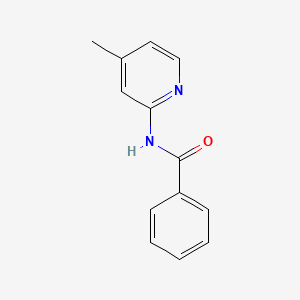
![3-(4-Chlorophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-4-one](/img/structure/B2571896.png)
![2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide](/img/structure/B2571899.png)
![Methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate](/img/structure/B2571900.png)
